![molecular formula C9H8ClNO B2850566 (4-Chloro-1-benzofuran-3-yl)methanamine CAS No. 1824406-12-3](/img/structure/B2850566.png)
(4-Chloro-1-benzofuran-3-yl)methanamine
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Overview
Description
“(4-Chloro-1-benzofuran-3-yl)methanamine” is an organic compound . It is part of the benzofuran family, which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including compounds like (4-Chloro-1-benzofuran-3-yl)methanamine, have been studied for their potential anticancer properties. The structure–activity relationship (SAR) of these compounds is of particular interest in the development of new anticancer agents. They have been shown to inhibit pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial activity of benzofuran compounds is significant, especially when the 4-position of the benzofuran is substituted with halogens. This suggests that (4-Chloro-1-benzofuran-3-yl)methanamine could be a promising candidate for developing new antimicrobial agents with high efficacy against various bacterial strains .
Anti-Viral Applications
Benzofuran derivatives have shown strong anti-viral activities. This makes (4-Chloro-1-benzofuran-3-yl)methanamine a compound of interest for the development of new antiviral drugs, potentially offering therapeutic benefits for diseases like hepatitis C .
Anti-Oxidative Effects
The oxidative stress response in cells can be mitigated by compounds with anti-oxidative properties. Benzofuran derivatives are known to exhibit such effects, which could be harnessed in therapeutic applications to protect against cellular damage caused by free radicals .
Enzyme Inhibition
Certain benzofuran derivatives have been designed to target specific enzymes involved in disease pathways. For example, inhibiting the hypoxia-inducible factor (HIF-1) pathway is crucial in cancer therapy, and benzofuran compounds have been synthesized for this purpose .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This suggests that “(4-Chloro-1-benzofuran-3-yl)methanamine” and similar compounds may have potential for future research and development in the pharmaceutical industry.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have been found to inhibit the function of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
(4-chloro-1-benzofuran-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQQHHKRLLOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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